Farobin A

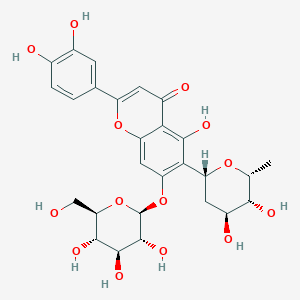

Description

Antioxidant from the leaves of Fargesia robusta; structure in first source

Properties

Molecular Formula |

C27H30O14 |

|---|---|

Molecular Weight |

578.5 g/mol |

IUPAC Name |

6-[(2R,4S,5R,6R)-4,5-dihydroxy-6-methyloxan-2-yl]-2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |

InChI |

InChI=1S/C27H30O14/c1-9-22(33)14(32)6-16(38-9)21-18(40-27-26(37)25(36)23(34)19(8-28)41-27)7-17-20(24(21)35)13(31)5-15(39-17)10-2-3-11(29)12(30)4-10/h2-5,7,9,14,16,19,22-23,25-30,32-37H,6,8H2,1H3/t9-,14+,16-,19-,22+,23-,25+,26-,27-/m1/s1 |

InChI Key |

UKNXXFWLEJRJCY-NCJQNZQYSA-N |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@H](C[C@@H](O1)C2=C(C=C3C(=C2O)C(=O)C=C(O3)C4=CC(=C(C=C4)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O |

Canonical SMILES |

CC1C(C(CC(O1)C2=C(C=C3C(=C2O)C(=O)C=C(O3)C4=CC(=C(C=C4)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Farobin A chemical structure and properties

An extensive search for the chemical compound "Farobin" has yielded no results in publicly available scientific databases and literature. This suggests that "Farobin" may be a highly novel or proprietary compound not yet disclosed in the public domain, or the name may be misspelled.

For a comprehensive technical guide, accurate identification of the compound is crucial. Researchers, scientists, and drug development professionals are encouraged to verify the compound's name, and if possible, provide an alternative identifier such as:

-

IUPAC Name: The systematic name of the compound according to the International Union of Pure and Applied Chemistry nomenclature.

-

CAS Registry Number: A unique numerical identifier assigned by the Chemical Abstracts Service.

-

SMILES (Simplified Molecular-Input Line-Entry System) String: A line notation for describing the structure of chemical species using short ASCII strings.

-

InChI (IUPAC International Chemical Identifier) Key: A standardized, unique identifier for chemical substances.

Once a valid identifier is provided, a thorough guide encompassing chemical structure, properties, experimental protocols, and signaling pathways can be compiled.

Unveiling Farobin A: A Technical Guide to Its Natural Source and Isolation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Farobin A, a C-glycosyl flavone with noteworthy anti-inflammatory properties. The document details its natural origin, a step-by-step isolation protocol, and an exploration of its biological activity, presenting all quantitative data in structured tables and methodologies with clarity for reproducibility.

Natural Source of this compound

This compound is a naturally occurring flavonoid found in the leaves of Fargesia robusta, a species of bamboo.[1] This compound, along with its counterpart Farobin B, has been successfully isolated from the hydroalcoholic extract of the plant's leaves. Flavonoids, in general, are a diverse group of polyphenolic compounds widely present in various parts of plants, including leaves, flowers, and fruits, and are known for their broad range of biological activities.[2][3][4][5]

Isolation of this compound from Fargesia robusta

The isolation of this compound from the leaves of Fargesia robusta is a multi-step process involving extraction followed by chromatographic purification. The following protocol is a synthesized methodology based on established techniques for the isolation of C-glycosyl flavones from plant materials.

Experimental Protocol: Extraction

A detailed workflow for the extraction of this compound is outlined below.

Methodology:

-

Plant Material Preparation: The leaves of Fargesia robusta are collected, air-dried, and ground into a fine powder to increase the surface area for solvent extraction.

-

Solvent Extraction: The powdered leaf material is macerated with 80% aqueous methanol at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction of the flavonoids.

-

Filtration and Concentration: The resulting mixture is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield the crude hydroalcoholic extract.

Experimental Protocol: Chromatographic Purification

The purification of this compound from the crude extract involves multiple chromatographic steps.

References

- 1. A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]

- 3. LABTips: Preparative HPLC for Purification Workflows | Labcompare.com [labcompare.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Unraveling the Anti-Cancer Mechanism of Furowanin A: A Technical Guide

Disclaimer: Initial searches for "Farobin A" did not yield a known compound with established biological activity. Based on the phonetic similarity and the nature of the user's request for an in-depth analysis of anticancer mechanisms, this document focuses on Furowanin A , a flavonoid with demonstrated pro-apoptotic and anti-proliferative properties. It is presumed that "this compound" was a likely misspelling of "Furowanin A". Furthermore, a key publication regarding Furowanin A's effect on the STAT3/Mcl-1 signaling pathway has been retracted; therefore, the information related to this pathway should be interpreted with caution.

Core Mechanism of Action: Induction of Apoptosis in Cancer Cells

Furowanin A, a flavonoid isolated from Millettia pachycarpa Benth, exerts its anti-cancer effects primarily through the induction of apoptosis, or programmed cell death, in various cancer cell lines. This is achieved by modulating key signaling pathways that regulate cell survival and proliferation. The two primary pathways identified are the Sphingosine Kinase 1 (SphK1) pathway and the STAT3/Mcl-1 axis.

Downregulation of Sphingosine Kinase 1 (SphK1) Signaling in Osteosarcoma

In osteosarcoma (OS) cells, Furowanin A has been shown to downregulate the expression and activity of Sphingosine Kinase 1 (SphK1)[1]. SphK1 is an enzyme that catalyzes the formation of sphingosine-1-phosphate (S1P), a signaling lipid that promotes cancer cell proliferation, survival, and therapeutic resistance. By inhibiting SphK1, Furowanin A disrupts this pro-survival signaling, leading to an increase in apoptotic cell death.

The proposed signaling pathway is as follows:

Inactivation of the STAT3/Mcl-1 Axis in Colorectal Cancer (Retracted Finding)

Note: The primary research article describing this mechanism has been retracted. The following information is provided for completeness but should be viewed with significant caution.

In a now-retracted study on colorectal cancer (CRC) cells, Furowanin A was reported to inactivate the STAT3/Mcl-1 signaling axis[2]. Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that, when constitutively activated in cancer cells, promotes the expression of genes involved in cell survival and proliferation, including Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic protein. The retracted paper suggested that Furowanin A inhibited the phosphorylation of STAT3, preventing its translocation to the nucleus and subsequent activation of Mcl-1 transcription. This would lead to a decrease in Mcl-1 levels, thereby promoting apoptosis.

The proposed, albeit retracted, signaling pathway is as follows:

Quantitative Data

The anti-proliferative and pro-apoptotic effects of Furowanin A have been quantified in various cancer cell lines. The following table summarizes the available IC50 values.

| Cell Line | Cancer Type | Assay | Incubation Time | IC50 (µM) | Reference |

| U2OS | Osteosarcoma | CCK-8 | 48h | ~20 | [1] |

| MG-63 | Osteosarcoma | CCK-8 | 48h | ~25 | [1] |

| HCT116 | Colorectal Cancer | CCK-8 | 48h | ~15 | [2] (Retracted) |

| SW480 | Colorectal Cancer | CCK-8 | 48h | ~20 | [2] (Retracted) |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of Furowanin A's mechanism of action.

Cell Viability Assay (CCK-8)

This assay is used to assess the effect of Furowanin A on the viability of cancer cells.

Workflow:

Detailed Protocol:

-

Cell Seeding: Seed osteosarcoma (U2OS, MG-63) or colorectal cancer (HCT116, SW480) cells in 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete medium.

-

Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of Furowanin A (e.g., 0, 5, 10, 20, 40, 80 µM).

-

Incubation: Incubate the cells for the desired time periods (e.g., 24, 48, 72 hours).

-

CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Final Incubation: Incubate the plates for an additional 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following treatment with Furowanin A.

Workflow:

Detailed Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of Furowanin A for the specified time.

-

Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells. Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Western Blot Analysis

This technique is used to detect the expression levels of specific proteins involved in the signaling pathways affected by Furowanin A.

Detailed Protocol:

-

Cell Lysis: After treatment with Furowanin A, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against SphK1, STAT3, p-STAT3, Mcl-1, or β-actin (as a loading control) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

Furowanin A demonstrates significant anti-cancer potential by inducing apoptosis in cancer cells. The most substantiated mechanism of action involves the downregulation of the SphK1 signaling pathway in osteosarcoma. While the inactivation of the STAT3/Mcl-1 axis in colorectal cancer has been reported, the retraction of the key publication necessitates a cautious interpretation of these findings. Further research is warranted to fully elucidate the complete mechanistic profile of Furowanin A and to validate its therapeutic potential in various cancer types. The provided data and protocols offer a comprehensive guide for researchers and drug development professionals interested in the further investigation of this promising natural compound.

References

- 1. Furowanin A Exhibits Antiproliferative and Pro-Apoptotic Activities by Targeting Sphingosine Kinase 1 in Osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Furowanin A-induced autophagy alleviates apoptosis and promotes cell cycle arrest via inactivation STAT3/Mcl-1 axis in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Faropenem: A Comprehensive Technical Review

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

Faropenem is a broad-spectrum, orally bioavailable β-lactam antibiotic belonging to the penem class. Marketed under brand names such as Farobin, it exhibits potent bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria, including many strains resistant to other β-lactam antibiotics. Its stability against many β-lactamases makes it a valuable agent in the treatment of various community-acquired infections. This technical guide provides a comprehensive overview of Faropenem, focusing on its mechanism of action, quantitative data from in vitro and clinical studies, and detailed experimental protocols relevant to its evaluation.

Core Data Summary

Table 1: In Vitro Activity of Faropenem - Minimum Inhibitory Concentration (MIC90) Data

| Bacterial Species | Penicillin Susceptibility | Faropenem MIC90 (μg/mL) | Comparator Agents MIC90 (μg/mL) |

| Streptococcus pneumoniae | Susceptible | 0.008 | - |

| Intermediate | 0.25 | - | |

| Resistant | 1 | Imipenem: 0.5, Amoxicillin-clavulanate: 4, Cefuroxime: 16 | |

| Haemophilus influenzae | β-lactamase negative | 1 | - |

| β-lactamase positive | 0.5 | - | |

| Moraxella catarrhalis | β-lactamase negative | 0.12 | - |

| β-lactamase positive | 0.5 | - |

Table 2: Pharmacokinetic Properties of Faropenem Medoxomil

| Parameter | Value |

| Bioavailability | 70-80%[1] |

| Protein Binding | 90-95% |

| Half-life (t½) | ~1 hour |

| Peak Plasma Concentration (Cmax) | 6.2 µg/mL (300 mg dose) |

| Time to Peak Concentration (Tmax) | 1-1.5 hours |

Table 3: Clinical Efficacy of Faropenem in Acute Bacterial Sinusitis

| Treatment Group | Duration | Clinical Cure Rate | Comparator (Cefuroxime Axetil) |

| Faropenem Medoxomil (300 mg BID) | 7 days | 80.3% | 74.5% (10 days)[2][3] |

| Faropenem Medoxomil (300 mg BID) | 10 days | 81.8% | 74.5% (10 days)[3] |

Mechanism of Action

Faropenem, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[4][5] The primary target of Faropenem is a group of enzymes known as penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan, a critical component of the bacterial cell wall.[5] By binding to and inactivating these enzymes, Faropenem disrupts the integrity of the cell wall, leading to cell lysis and death.[5] Faropenem has a high affinity for multiple PBPs in both Gram-positive and Gram-negative bacteria.[5]

Caption: Mechanism of Action of Faropenem.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a generalized procedure based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antimicrobial susceptibility testing.

1. Preparation of Materials:

-

Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Antibiotic: Faropenem stock solution of known concentration.

-

Inoculum: A standardized bacterial suspension equivalent to a 0.5 McFarland standard.

-

Equipment: 96-well microtiter plates, multichannel pipettes, incubator, plate reader (optional).

2. Procedure:

-

Serial Dilution: Prepare two-fold serial dilutions of Faropenem in CAMHB directly in the 96-well plates. The final volume in each well should be 50 µL.

-

Inoculation: Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL. Add 50 µL of this inoculum to each well of the microtiter plate, bringing the total volume to 100 µL.

-

Controls: Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubation: Incubate the plates at 35°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of Faropenem that completely inhibits visible growth of the organism. This can be assessed visually or by using a plate reader to measure optical density.

Protocol 2: Penicillin-Binding Protein (PBP) Competition Assay

This protocol outlines a general method to determine the affinity of Faropenem for specific PBPs.

1. Preparation of Materials:

-

Bacterial Membranes: Prepare bacterial cell membrane fractions containing the PBPs of interest.

-

Labeled Penicillin: A commercially available fluorescently labeled penicillin (e.g., Bocillin FL).

-

Antibiotic: Faropenem in a range of concentrations.

-

Equipment: SDS-PAGE apparatus, gel imager.

2. Procedure:

-

Competition Reaction: Incubate the bacterial membrane preparations with various concentrations of Faropenem for a predetermined time to allow binding to the PBPs.

-

Labeling: Add the fluorescently labeled penicillin to the mixture and incubate to allow it to bind to any PBPs not occupied by Faropenem.

-

SDS-PAGE: Solubilize the membrane proteins and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Visualization: Visualize the fluorescently labeled PBPs using a gel imager. The intensity of the fluorescent bands will be inversely proportional to the binding affinity of Faropenem for the specific PBPs.

-

Analysis: The concentration of Faropenem that inhibits 50% of the binding of the fluorescent penicillin (IC50) can be determined to quantify its affinity for each PBP.

Caption: Experimental Workflow for MIC Determination.

Resistance Mechanisms

Resistance to Faropenem, though not widespread, can emerge through several mechanisms. The primary mechanism involves alterations in the target PBPs, which reduce the binding affinity of the drug.[4] Another significant mechanism is the production of β-lactamase enzymes, particularly carbapenemases, which can hydrolyze the β-lactam ring of Faropenem, rendering it inactive. Efflux pumps, which actively transport the antibiotic out of the bacterial cell, can also contribute to resistance.[4] Studies have shown that induced resistance to Faropenem in vitro can lead to cross-resistance to carbapenems, particularly in ESBL-producing E. coli.[6]

Conclusion

Faropenem is a potent oral β-lactam antibiotic with a broad spectrum of activity against key respiratory and urinary tract pathogens. Its mechanism of action through the inhibition of bacterial cell wall synthesis is well-established. The provided quantitative data from in vitro and clinical studies underscore its efficacy. The detailed experimental protocols offer a framework for the further evaluation of Faropenem and other novel antimicrobial agents. As with all antibiotics, continued surveillance of resistance patterns is crucial to ensure its long-term clinical utility.

References

- 1. researchgate.net [researchgate.net]

- 2. protocols.io [protocols.io]

- 3. cdn.fortunejournals.com [cdn.fortunejournals.com]

- 4. Faropenem resistance causes in vitro cross-resistance to carbapenems in ESBL-producing Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Faropenem for the management of infectious diseases – A systematic review of <i>in vitro</i> susceptibility tests and clinical studies - Journal of Laboratory Physicians [jlabphy.org]

Unveiling Faropenem: A Technical Guide to its Discovery and Scientific Profile

It is highly probable that "Farobin A" is a typographical error, as extensive research reveals no publicly available information for a compound with that name. The data strongly suggests that the intended subject is Faropenem, a well-documented antibiotic. This in-depth technical guide will, therefore, focus on the discovery, history, and detailed scientific attributes of Faropenem, tailored for researchers, scientists, and drug development professionals.

Faropenem is a broad-spectrum antibiotic that belongs to the penem class of beta-lactam antibiotics.[1] It is notable for its potent activity against a wide array of Gram-positive and Gram-negative bacteria, including many strains that have developed resistance to other beta-lactam antibiotics.[1][2] A pivotal moment in its development was the creation of Faropenem medoxomil, an ester prodrug designed to significantly enhance oral bioavailability.[3][4] This prodrug is converted in the body to the active form, Faropenem.[3] The antibiotic has been a subject of clinical investigation for treating a variety of bacterial infections, such as community-acquired pneumonia, bronchitis, and tuberculosis.[4][5][6]

Chemical and Physical Characteristics

The fundamental properties of Faropenem and its prodrug, Faropenem medoxomil, are detailed below, providing a clear comparison of their key chemical identifiers.

| Property | Faropenem | Faropenem Medoxomil |

| Molecular Formula | C12H15NO5S[6][7] | C17H19NO8S[3] |

| Molecular Weight | 285.32 g/mol [6][7] | 413.4 g/mol |

| IUPAC Name | (5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(2R)-oxolan-2-yl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid[6] | (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(2R)-oxolan-2-yl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate[3] |

| CAS Number | 106560-14-9[6] | 141702-36-5[3] |

| Common Synonyms | Fropenem[6] | Faropenem daloxate, SUN-A0026[3] |

Mechanism of Action: A Molecular Perspective

The antibacterial effect of Faropenem is achieved through the inhibition of bacterial cell wall synthesis, a process vital for the survival of bacteria.[1][3][4] This mechanism is characteristic of beta-lactam antibiotics.

Inhibition of Peptidoglycan Synthesis

The structural integrity of the bacterial cell wall is maintained by a mesh-like polymer called peptidoglycan.[1] The formation of this polymer is dependent on the enzymatic activity of penicillin-binding proteins (PBPs), which are responsible for the cross-linking of peptidoglycan strands.[1] Faropenem's molecular structure mimics the natural substrate of these PBPs.[1]

Interaction with Penicillin-Binding Proteins (PBPs)

By binding to the active site of PBPs, Faropenem effectively inactivates these enzymes.[2] This binding inhibits the transpeptidase activity required for the cross-linking of peptidoglycan, thereby disrupting the synthesis of the cell wall.[2][3] The resulting weakened cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and the death of the bacterium, particularly in actively replicating cells.[1]

Overcoming Resistance

A significant advantage of Faropenem is its resilience to many beta-lactamase enzymes.[2][3] These enzymes are produced by some bacteria as a defense mechanism to degrade beta-lactam antibiotics. Faropenem's stability against these enzymes contributes to its broad spectrum of activity.[1]

Caption: The inhibitory pathway of Faropenem on bacterial cell wall synthesis.

Foundational Experimental Protocols

The evaluation of Faropenem's antibacterial properties relies on standardized and widely accepted experimental methodologies in microbiology and pharmacology.

In Vitro Susceptibility Assessment

Objective: To quantify the minimum inhibitory concentration (MIC) of Faropenem required to inhibit the growth of various bacterial strains.

Methodology:

-

Serial Dilution: Prepare a series of dilutions of Faropenem in a liquid growth medium within a microtiter plate.

-

Inoculation: Introduce a standardized concentration of the target bacterial strain into each well.

-

Incubation: Incubate the plate under controlled atmospheric and temperature conditions (typically 37°C) for a defined period (e.g., 18-24 hours).

-

Analysis: The MIC is determined as the lowest concentration of Faropenem at which no visible bacterial growth is observed.

Penicillin-Binding Protein (PBP) Affinity Studies

Objective: To measure the binding affinity of Faropenem to its target PBPs.

Methodology:

-

PBP Isolation: Isolate bacterial cell membranes rich in PBPs.

-

Competitive Binding: Incubate the isolated PBPs with a known concentration of a fluorescently or radioactively labeled beta-lactam antibiotic in the presence of varying concentrations of Faropenem.

-

Detection: Measure the displacement of the labeled antibiotic by Faropenem. This allows for the calculation of the IC50 value, which represents the concentration of Faropenem needed to inhibit 50% of the binding of the labeled antibiotic.

Caption: A generalized workflow for the in vitro characterization of Faropenem.

Summary of Quantitative Pharmacokinetic Data

The following table provides a synopsis of key pharmacokinetic parameters for Faropenem, offering insights into its behavior within the human body.

| Pharmacokinetic Parameter | Value Range | Reference |

| Oral Bioavailability | 72-84% | [2] |

| Plasma Protein Binding | 90-95% | [2] |

| Renal Elimination (Unchanged) | 8-26% | [2] |

The in vitro activity of Faropenem, often reported as MIC90 values (the concentration that inhibits 90% of bacterial isolates), is extensive and varies by species. It has consistently demonstrated high potency against common respiratory pathogens like Streptococcus pneumoniae and Haemophilus influenzae, as well as various anaerobic bacteria.[2]

Concluding Remarks

Faropenem stands out as a significant oral beta-lactam antibiotic, characterized by its broad antibacterial spectrum and stability against many beta-lactamases. Its mechanism of action, centered on the inhibition of bacterial cell wall synthesis, is well-established. The innovation of its prodrug form, Faropenem medoxomil, has been crucial in making it a viable oral therapeutic. Ongoing research continues to delineate its specific applications and efficacy in treating a range of infectious diseases.[3][4][5]

References

- 1. What is the mechanism of Faropenem? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. Faropenem Medoxomil | C17H19NO8S | CID 6918218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Faropenem | C12H15NO5S | CID 65894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. GSRS [gsrs.ncats.nih.gov]

Faropenem: A Technical Guide to its Safety and Toxicity Profile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for professional medical advice. Faropenem is an antibiotic that is approved for use in some countries but not all; its use should be guided by local regulatory status and prescribing information.

Executive Summary

Faropenem is a β-lactam antibiotic belonging to the penem subclass, structurally similar to carbapenems. It is administered orally as a prodrug, faropenem medoxomil, which is rapidly hydrolyzed to the active form, faropenem. This technical guide provides a comprehensive overview of the available non-clinical and clinical safety and toxicity data for faropenem. The compound generally exhibits a favorable safety profile, with the most common adverse effects being mild to moderate gastrointestinal disturbances. Preclinical studies have established a No-Observed-Adverse-Effect Level (NOAEL) in juvenile animals, and while specific data from comprehensive genotoxicity, carcinogenicity, and reproductive toxicity studies are not widely published in publicly accessible literature, existing information suggests a low potential for serious systemic toxicity.

Mechanism of Action

Like other β-lactam antibiotics, faropenem exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. It has a high affinity for penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. By binding to and inactivating these proteins, faropenem disrupts the integrity of the bacterial cell wall, leading to cell lysis and death. Its structure, particularly the chiral tetrahydrofuran substituent, confers stability against hydrolysis by a wide range of β-lactamases, including extended-spectrum β-lactamases (ESBLs).

Signaling Pathway Diagram

Caption: Mechanism of action of Faropenem in inhibiting bacterial cell wall synthesis.

Non-Clinical Toxicity Profile

Detailed non-clinical toxicology data for faropenem is limited in publicly available literature, partly because the compound has not been approved by the US FDA, and detailed regulatory submission documents are not accessible. However, key studies and data points have been identified.

Acute Toxicity

Specific experimental LD50 values from single-dose studies in rodents were not found in the reviewed literature. A computationally predicted acute toxicity value is available.

| Species | Route of Administration | Parameter | Value (Predicted) | Reference |

| Rat | Oral | LD50 | 2.3262 mol/kg | DrugBank Online |

Repeated-Dose Toxicity

A key study evaluating the toxicity of faropenem medoxomil in juvenile beagle dogs has been published and provides a No-Observed-Adverse-Effect Level (NOAEL).

| Species | Route of Administration | Duration | Dose Levels (mg/kg/day) | Key Findings | NOAEL (mg/kg/day) | Reference |

| Beagle Dog (Juvenile) | Oral (QID) | 28 Days | 0, 100, 300, 600, 1400 | Adverse effects on body weight (males) and kidney findings were observed at 1400 mg/kg/day. | 600 | [1] |

Genotoxicity

Specific results from a standard battery of genotoxicity tests (e.g., Ames test, chromosomal aberration assay) for faropenem were not identified in the public domain.

Carcinogenicity

Long-term carcinogenicity studies in animals for faropenem have not been reported in the available literature.

Reproductive and Developmental Toxicity

While some reviews mention that animal experiments showed no evidence of teratogenicity, detailed study reports on fertility, embryo-fetal development (teratology), and pre- and post-natal development were not available for this guide.

Safety Pharmacology

-

Cardiovascular Safety: Publicly available experimental data on the effect of faropenem on the hERG (human Ether-à-go-go-Related Gene) channel is not available. Computational predictions suggest a low risk, classifying it as a weak or non-inhibitor.

-

Central Nervous System (CNS) Safety: Compared to the carbapenem imipenem, faropenem's chemical structure is associated with reduced CNS effects. Clinical studies have not reported seizures as an adverse event.[2]

Clinical Safety and Tolerability

The safety profile of faropenem has been evaluated in numerous clinical trials. It is generally well-tolerated.

Summary of Adverse Events from Clinical Trials

The most frequently reported adverse events are gastrointestinal in nature.

| Adverse Event | Frequency | Severity | Notes |

| Diarrhea | Most Common | Mild to Moderate | Incidence reported to be similar to other oral β-lactam antibiotics.[2][3] |

| Nausea | Low Incidence | Mild to Moderate | --- |

| Vomiting | Low Incidence | Mild to Moderate | --- |

| Abdominal Pain | Low Incidence | Mild to Moderate | --- |

| Rash | Infrequent | Mild | --- |

In a study of 113 pediatric patients, the only side effect reported was diarrhea in 12.5% of cases.[3] Another study reported no serious adverse events and no identified risk of cardiotoxicity or seizures.[2]

Laboratory Abnormalities

In a study involving elderly patients, 25% experienced abnormal laboratory test value changes, most frequently transient elevations in liver function tests (AST, ALT, ALP, γ-GTP). These events were not serious and did not necessitate discontinuation of the drug.

Experimental Protocols

This section details the methodologies for key types of safety and toxicity experiments. While specific protocols for faropenem studies were largely unavailable, the following represents standard and cited methodologies.

Juvenile Toxicity Study in Beagle Puppies

This protocol is based on the published study by Faqi et al. (2010).[1]

-

Objective: To determine the toxicity profile of faropenem medoxomil in neonatal/juvenile dogs following 28 days of administration.

-

Test System: Beagle puppies, beginning on Postnatal Day (PND) 22.

-

Groups:

-

Control: Vehicle only

-

Low Dose: 100 mg/kg/day (administered as 25 mg/kg, four times daily)

-

Mid Dose 1: 300 mg/kg/day (administered as 75 mg/kg, four times daily)

-

Mid Dose 2: 600 mg/kg/day (administered as 150 mg/kg, four times daily)

-

High Dose: 1400 mg/kg/day (administered as 350 mg/kg, four times daily)

-

-

Administration: Oral gavage, dose volume of 5 mL/kg/dose.

-

Duration: 28 consecutive days.

-

Parameters Monitored:

-

Clinical observations (daily)

-

Body weight

-

Food consumption

-

Clinical pathology (hematology, clinical chemistry) at baseline and termination

-

Urinalysis

-

Toxicokinetics (TK) on Day 1 and Day 27 to determine Cmax, Tmax, and AUC(0-6).

-

Gross pathology and organ weights at termination.

-

Histopathology of selected tissues.

-

-

Workflow Diagram:

Caption: Experimental workflow for the 28-day juvenile toxicity study in beagle dogs.

In Vitro Mutagenicity: Bacterial Reverse Mutation Assay (Ames Test)

This is a generalized protocol as a specific study on faropenem was not found.

-

Objective: To evaluate the mutagenic potential of a test article by its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium.

-

Test System: Multiple strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) and E. coli (e.g., WP2 uvrA), selected to detect various types of mutations (frameshift, base-pair substitution).

-

Metabolic Activation: The assay is performed both in the presence and absence of a mammalian metabolic activation system (S9 fraction), typically derived from the livers of rats induced with Aroclor 1254 or phenobarbital/β-naphthoflavone.

-

Procedure (Plate Incorporation Method):

-

The test article is dissolved in a suitable solvent (e.g., DMSO, water).

-

Varying concentrations of the test article, the bacterial tester strain, and (if required) the S9 mix are added to molten top agar.

-

The mixture is poured onto minimal glucose agar plates.

-

Plates are incubated at 37°C for 48-72 hours.

-

-

Data Analysis: The number of revertant colonies (his+) on the test plates is counted and compared to the number on the negative (vehicle) control plates. A substance is considered mutagenic if it produces a concentration-related increase in the number of revertants over the background. Positive controls (known mutagens) are run in parallel to ensure the validity of the test system.

In Vitro hERG Assay

This is a generalized protocol for an automated patch-clamp assay, as a specific study on faropenem was not found.

-

Objective: To assess the potential of a test article to inhibit the hERG potassium channel, a key indicator of potential cardiac proarrhythmic risk.

-

Test System: A mammalian cell line (e.g., HEK-293 or CHO) stably expressing the hERG channel.

-

Methodology: Automated whole-cell patch-clamp electrophysiology (e.g., using QPatch or SyncroPatch systems).

-

Procedure:

-

Cells are prepared and placed into the automated system.

-

A giga-ohm seal is formed between the cell membrane and the patch-clamp apparatus.

-

A specific voltage protocol is applied to elicit hERG tail currents.

-

A stable baseline current is established with a vehicle control solution.

-

The test article is applied at multiple concentrations in a cumulative or non-cumulative fashion.

-

The effect on the hERG tail current is recorded at each concentration until a steady-state block is achieved.

-

-

Data Analysis: The percentage of current inhibition is calculated for each concentration relative to the baseline. An IC50 value (the concentration at which 50% of the current is inhibited) is determined by fitting the concentration-response data to the Hill equation.

Conclusion

Faropenem has a well-documented clinical safety profile, characterized primarily by mild and infrequent adverse events, mainly of a gastrointestinal nature. A juvenile animal toxicity study has established a NOAEL of 600 mg/kg/day, providing a benchmark for pediatric safety assessment. However, a comprehensive, publicly available dataset on acute toxicity, repeated-dose toxicity in adult animals, genotoxicity, carcinogenicity, and reproductive toxicity is lacking. While its mechanism of action is well-understood and clinical data are reassuring, a complete preclinical toxicity profile as per current regulatory standards is not fully available in the public domain. This guide summarizes the currently accessible information to aid researchers and drug development professionals in their evaluation of faropenem.

References

- 1. Juvenile toxicity study of faropenem medoxomil in beagle puppies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Complete Overview of DART (Developmental and Reproductive Toxicology) Studies • Frontage Laboratories [frontagelab.com]

- 3. A systematic strategy for estimating hERG block potency and its implications in a new cardiac safety paradigm - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to Farobin A: A Novel Bioactive Flavonoid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Farobin A, a recently identified natural compound, is emerging as a molecule of significant interest in the fields of pharmacology and drug discovery. Possessing a unique chemical structure, it has demonstrated a promising range of biological activities, including antibacterial, antioxidant, and anti-inflammatory effects. This technical guide provides a comprehensive overview of this compound, consolidating its chemical identifiers, summarizing its known biological activities with available quantitative data, and presenting detailed experimental protocols where accessible. Furthermore, this document includes visualizations of its known signaling interactions and experimental workflows to facilitate a deeper understanding of its mechanism of action and potential therapeutic applications.

Chemical Identity and Properties

This compound is a flavonoid glycoside with the chemical formula C27H30O14.[1] Its chemical structure and key identifiers are summarized in the tables below.

Table 1: Core Chemical Identifiers for this compound

| Identifier | Value | Source |

| CAS Number | 1245447-08-8 | [1][2] |

| Molecular Formula | C27H30O14 | [1] |

| Molecular Weight | 578.52 g/mol | [1] |

Table 2: Structural and Other Chemical Identifiers for this compound

| Identifier Type | Identifier | Source |

| SMILES | O(C1=C(C(O)=C2C(=C1)OC(=CC2=O)C3=CC(O)=C(O)C=C3)[C@H]4C--INVALID-LINK----INVALID-LINK----INVALID-LINK--O4)[C@@H]5O--INVALID-LINK----INVALID-LINK----INVALID-LINK--[C@H]5O | [1] |

| InChI | Information not currently available in public databases. | |

| IUPAC Name | Information not currently available in public databases. |

Biological Activity and Mechanism of Action

This compound has been shown to exhibit a spectrum of biological activities, positioning it as a candidate for further investigation in various therapeutic areas. The primary reported activities are antibacterial, antioxidant, and anti-inflammatory.

Antibacterial Activity

This compound has demonstrated inhibitory effects against specific pathogenic bacteria.

| Target Organism | Concentration | % Inhibition | Reference |

| Streptococcus mutans ATCC 25175 | 100 µg/mL | 28% | [2] |

| Streptococcus sobrinus ATCC 33478 | 100 µg/mL | 26% | [2] |

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been characterized by its ability to modulate the production of key pro-inflammatory cytokines.

| Cell Line | Stimulant | This compound Conc. | Target Cytokine | Effect | Reference |

| RAW 264.7 | Lipopolysaccharide (LPS) | 100 µg/mL | IL-6 | Reduction in production | [2] |

| RAW 264.7 | Lipopolysaccharide (LPS) | 100 µg/mL | TNF-α | Reduction in production | [2] |

Antioxidant Activity

While the antioxidant activity of this compound has been reported, specific quantitative data from primary literature is not yet widely available. This is an area requiring further investigation to fully characterize its potential in mitigating oxidative stress.

Signaling Pathways

The current understanding of this compound's mechanism of action in its anti-inflammatory role points towards the downregulation of the inflammatory response mediated by cytokines IL-6 and TNF-α. The precise upstream and downstream signaling cascades affected by this compound are yet to be fully elucidated.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. The following sections outline the methodologies for the key biological assays reported for this compound, based on available information.

Antibacterial Activity Assay

-

Methodology: A broth microdilution method or a similar standardized susceptibility testing method is presumed to have been used to determine the percentage of inhibition.

-

Protocol:

-

Prepare a standardized inoculum of Streptococcus mutans ATCC 25175 and Streptococcus sobrinus ATCC 33478.

-

Serially dilute this compound in an appropriate broth medium in a 96-well microtiter plate to achieve the final concentration of 100 µg/mL.

-

Add the bacterial inoculum to each well.

-

Include positive controls (bacteria with no compound) and negative controls (broth only).

-

Incubate the plates under appropriate conditions (e.g., 37°C, 24 hours).

-

Measure bacterial growth, typically by reading the optical density at a specific wavelength (e.g., 600 nm).

-

Calculate the percentage of inhibition using the formula: (1 - (OD_test / OD_positive_control)) * 100.

-

Anti-inflammatory Activity Assay (Cytokine Production)

-

Methodology: An in vitro cell-based assay using RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS) is employed to measure the effect of this compound on cytokine production.

-

Protocol:

-

Culture RAW 264.7 macrophage cells in a suitable medium and seed them in multi-well plates.

-

Allow the cells to adhere overnight.

-

Pre-treat the cells with this compound at a concentration of 100 µg/mL for a specified period.

-

Stimulate the cells with LPS to induce an inflammatory response.

-

Include control groups: untreated cells, cells treated with LPS only, and cells treated with this compound only.

-

After an incubation period, collect the cell culture supernatants.

-

Quantify the concentration of IL-6 and TNF-α in the supernatants using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

-

Analyze the data to determine the reduction in cytokine production in the presence of this compound.

-

Future Directions

The initial findings on this compound are promising, but further research is warranted to fully understand its therapeutic potential. Key areas for future investigation include:

-

Comprehensive Structural Elucidation: Determination of the complete stereochemistry and generation of a definitive IUPAC name and InChI identifier.

-

Mechanism of Action Studies: In-depth investigation of the molecular targets and signaling pathways modulated by this compound to understand the basis of its antibacterial, anti-inflammatory, and antioxidant activities.

-

In Vivo Efficacy and Safety: Evaluation of the efficacy and safety of this compound in animal models of bacterial infections and inflammatory diseases.

-

Pharmacokinetic Profiling: Characterization of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of analogs of this compound to identify key structural features responsible for its activity and to potentially develop more potent and selective derivatives.

Conclusion

This compound represents a novel and promising natural product with multifaceted biological activities. This technical guide provides a consolidated resource for researchers and drug development professionals, summarizing the current knowledge of its chemical properties and biological effects. The provided data and experimental outlines are intended to serve as a foundation for future research aimed at unlocking the full therapeutic potential of this intriguing molecule.

References

Farobin A: A Technical Guide on Physicochemical Properties and Bioactivity

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the currently available data on Farobin A, a novel natural product. The information is tailored for researchers and professionals in drug development, with a focus on its solubility, stability, and biological activity.

Introduction

This compound is a recently identified natural compound isolated from Zea mays (corn).[1] It has demonstrated potential as a bioactive molecule with moderate antibacterial and anti-inflammatory properties.[1][2] As a newly discovered agent, comprehensive data on its physicochemical properties are still emerging. This document collates the existing information and provides context for its potential applications in research and development.

Physicochemical Data

At present, detailed quantitative studies on the solubility and stability of this compound have not been published in peer-reviewed literature. The available information is primarily derived from supplier data and the initial discovery publication.

Solubility Profile

Quantitative solubility data for this compound in various solvents, temperatures, and pH ranges are not yet available. However, practical guidance from suppliers suggests that this compound is likely poorly soluble in aqueous solutions, a common characteristic for many natural products.[3] The following table summarizes recommended solvents and formulations for research purposes, which can be indicative of its solubility characteristics.

| Solvent/Formulation System | Application | Notes |

| Dimethyl Sulfoxide (DMSO) | In Vitro Stock Solutions | A common solvent for creating concentrated stock solutions of organic molecules for cell-based assays.[2] |

| Polyethylene Glycol 400 (PEG400) | Oral Formulation | Used as a solubilizing agent for poorly water-soluble compounds in animal studies.[2] |

| 0.2% Carboxymethyl Cellulose (CMC) | Oral Formulation (Suspension) | A suspending agent used to create uniform dispersions of insoluble compounds for oral administration.[2] |

| 0.25% Tween 80 and 0.5% CMC | Oral Formulation (Suspension) | A combination of a surfactant (Tween 80) and a suspending agent (CMC) to improve wetting and maintain dispersion.[2] |

Stability Data

Formal stability studies detailing the degradation kinetics and pathways of this compound under various stress conditions (e.g., pH, temperature, light) are not yet published. The stability of natural products can be a critical factor in their development as therapeutic agents.[3] Current recommendations are for storage, which provide an indication of its general stability under controlled conditions.

| Form | Storage Temperature | Duration |

| Powder | -20°C | 3 years |

| Powder | 4°C | 2 years |

| In Solvent | -80°C | 6 months |

| In Solvent | -20°C | 1 month |

Data sourced from InvivoChem.[2]

Experimental Protocols

Detailed, validated experimental protocols for determining the solubility and stability of this compound are not available in the literature. However, standardized methodologies can be applied. Below is a generalized workflow for characterizing a new natural product like this compound.

General Workflow for Solubility and Stability Testing

The following diagram illustrates a typical workflow for assessing the solubility and stability of a novel compound.

Caption: A generalized workflow for determining the solubility and stability of a new chemical entity.

Biological Activity and Signaling Pathways

This compound has demonstrated anti-inflammatory effects by reducing the production of key pro-inflammatory cytokines, Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.[1] This activity suggests that this compound may modulate inflammatory signaling pathways.

Postulated Anti-Inflammatory Signaling Pathway

LPS is known to activate macrophages primarily through the Toll-like Receptor 4 (TLR4), leading to the activation of downstream signaling cascades such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4][5] These pathways are critical in the transcriptional regulation of pro-inflammatory genes. While the precise molecular target of this compound is yet to be determined, its inhibitory effect on IL-6 and TNF-α production suggests it likely interferes with one or more key nodes in these pathways.

The following diagram illustrates the potential points of intervention for this compound within the LPS-induced inflammatory signaling cascade.

Caption: Potential intervention points of this compound in the LPS-induced inflammatory pathway.

Conclusion

This compound is a promising new natural product with documented anti-inflammatory and antibacterial activities. However, for its progression in the drug development pipeline, a thorough characterization of its solubility and stability is imperative. The information presented in this guide, while based on limited available data, serves as a foundational resource for researchers. Further studies are required to establish a complete physicochemical profile and to elucidate its precise mechanism of action.

References

- 1. The discovery of an anti-inflammatory monoterpenoid, neoroseoside from the Zea mays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | Bacterial | 1245447-08-8 | Invivochem [invivochem.com]

- 3. Novel approaches for stability improvement in natural medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti‑inflammatory effects of Nypa fruticans Wurmb via NF‑κB and MAPK signaling pathways in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Faropenem: An In Vitro Antibacterial Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction

Faropenem is a broad-spectrum β-lactam antibiotic belonging to the penem class. It exhibits potent bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria by inhibiting cell wall synthesis.[1][2] Its stability against many β-lactamases makes it an effective agent against various resistant strains.[3] These application notes provide a comprehensive overview of the in vitro antibacterial properties of Faropenem and detailed protocols for its assessment.

Mechanism of Action

Faropenem's primary mechanism of action involves the inhibition of bacterial cell wall synthesis.[1] Like other β-lactam antibiotics, it targets and acylates penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[1] By inactivating these enzymes, Faropenem disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis.[1]

References

Application Notes and Protocols for Bioactive Compounds in Cell Culture

Editor's Note: A search for "Farobin A" did not yield information on a compound used in mammalian cell culture for signaling or apoptosis studies. The search results consistently identified "Faropenem," a β-lactam antibiotic whose mechanism of action is the inhibition of bacterial cell wall synthesis[1][2][3][4]. This activity is specific to bacteria and is generally not relevant for studies on mammalian cell signaling, cytotoxicity, or apoptosis.

Given the detailed request for protocols related to cancer research and drug development, we have provided a comprehensive template below using a hypothetical molecule, "Compound X" , as a placeholder. Researchers can adapt these detailed guidelines, protocols, and data presentation formats for their specific compound of interest.

Application Notes: The Use of Compound X in Oncology Cell Culture Models

Introduction

Compound X is a novel, synthetic small molecule investigated for its potent anti-proliferative and pro-apoptotic effects in various cancer cell lines. These application notes provide a summary of its mechanism of action and detailed protocols for evaluating its efficacy in vitro.

Mechanism of Action

Compound X is a selective inhibitor of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is a critical regulator of cell survival, proliferation, and metabolism, and its aberrant activation is a hallmark of many cancers. By inhibiting PI3K, Compound X prevents the phosphorylation and activation of Akt, a key downstream effector. This disruption leads to the de-repression of pro-apoptotic proteins (e.g., Bad) and the down-regulation of anti-apoptotic proteins (e.g., Bcl-2), ultimately triggering programmed cell death.

References

Application Notes and Protocols: Farobin A Anti-inflammatory Activity Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a critical biological response to harmful stimuli, but chronic inflammation is a key component in the pathophysiology of numerous diseases. The discovery of novel anti-inflammatory agents is a significant focus of pharmaceutical research. Farobin A is a novel synthetic compound with purported anti-inflammatory properties. This document provides a detailed protocol for evaluating the anti-inflammatory activity of this compound in vitro, focusing on its effects on lipopolysaccharide (LPS)-stimulated murine macrophages. The presented assays are designed to quantify the inhibition of key inflammatory mediators and to elucidate the underlying molecular mechanisms of action, specifically its impact on the NF-κB and MAPK signaling pathways.

Key Experimental Protocols

Cell Culture and Treatment

Murine macrophage cell line RAW 264.7 is a well-established model for in vitro inflammation studies.

-

Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment Protocol: Cells are seeded in appropriate culture plates and allowed to adhere overnight. Subsequently, cells are pre-treated with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 1-2 hours before stimulation with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response. A vehicle control (DMSO) and a positive control (a known anti-inflammatory drug like Dexamethasone) are included in all experiments.

Cytotoxicity Assay

Prior to assessing anti-inflammatory activity, it is crucial to determine the non-toxic concentration range of this compound.

-

Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is employed. RAW 264.7 cells are treated with a range of this compound concentrations for 24 hours. MTT solution is then added, and the resulting formazan crystals are dissolved in DMSO. The absorbance is measured at 570 nm. Cell viability is expressed as a percentage relative to the vehicle-treated control.

Measurement of Nitric Oxide (NO) Production

Nitric oxide is a key pro-inflammatory mediator produced by inducible nitric oxide synthase (iNOS).

-

Methodology: NO production is quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent. After 24 hours of treatment, 100 µL of cell culture medium is mixed with an equal volume of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid). The absorbance is measured at 540 nm. A sodium nitrite standard curve is used to determine the nitrite concentration.

Quantification of Pro-inflammatory Cytokines

Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β) are central to the inflammatory response.[1]

-

Methodology: The levels of TNF-α, IL-6, and IL-1β in the cell culture supernatants are measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

Western Blot Analysis for Protein Expression

To investigate the molecular mechanism, the expression levels of key proteins in the NF-κB and MAPK signaling pathways are analyzed.

-

Methodology:

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-p65, p65, p-IκBα, IκBα, p-ERK, ERK, p-p38, p38, p-JNK, JNK, and β-actin as a loading control).

-

Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using image analysis software.

-

Data Presentation

The following tables summarize hypothetical quantitative data for the described assays, illustrating the potential anti-inflammatory effects of this compound.

Table 1: Effect of this compound on the Viability of RAW 264.7 Macrophages

| Concentration (µM) | Cell Viability (%) |

| Vehicle Control | 100 ± 4.5 |

| 1 | 98.7 ± 3.8 |

| 5 | 97.2 ± 4.1 |

| 10 | 95.5 ± 3.2 |

| 25 | 93.8 ± 4.9 |

| 50 | 75.1 ± 5.3 |

| 100 | 45.6 ± 6.1 |

Data are presented as mean ± SD (n=3). Concentrations up to 25 µM show minimal cytotoxicity.

Table 2: Inhibition of LPS-Induced NO Production by this compound

| Treatment | NO Concentration (µM) | % Inhibition |

| Control | 2.1 ± 0.3 | - |

| LPS (1 µg/mL) | 45.8 ± 2.9 | 0 |

| LPS + this compound (1 µM) | 40.2 ± 2.5 | 12.2 |

| LPS + this compound (5 µM) | 31.5 ± 2.1 | 31.2 |

| LPS + this compound (10 µM) | 20.7 ± 1.8 | 54.8 |

| LPS + this compound (25 µM) | 10.3 ± 1.2 | 77.5 |

| LPS + Dexamethasone (10 µM) | 8.9 ± 0.9 | 80.6 |

Data are presented as mean ± SD (n=3). This compound demonstrates a dose-dependent inhibition of NO production.

Table 3: Effect of this compound on LPS-Induced Pro-inflammatory Cytokine Production

| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |

| Control | 55 ± 8 | 32 ± 5 | 15 ± 3 |

| LPS (1 µg/mL) | 2850 ± 150 | 1980 ± 120 | 950 ± 80 |

| LPS + this compound (10 µM) | 1350 ± 90 | 970 ± 75 | 480 ± 50 |

| LPS + this compound (25 µM) | 620 ± 65 | 450 ± 40 | 210 ± 25 |

Data are presented as mean ± SD (n=3). This compound significantly reduces the secretion of TNF-α, IL-6, and IL-1β in a dose-dependent manner.

Visualization of Pathways and Workflows

Caption: Experimental workflow for evaluating the anti-inflammatory activity of this compound.

Caption: Proposed mechanism of this compound on NF-κB and MAPK signaling pathways.

References

Application Notes and Protocols for Determining the Antioxidant Capacity of Farobin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Farobin A, a novel compound of interest, holds potential as a therapeutic agent due to its putative antioxidant properties. This document provides a comprehensive guide for researchers to assess the antioxidant capacity of this compound using established and validated in vitro assays. The following protocols for DPPH, ABTS, FRAP, and ORAC assays are detailed to ensure reliable and reproducible results. These assays are instrumental in the preliminary screening and characterization of new chemical entities for their antioxidant potential.

Antioxidants counteract the deleterious effects of reactive oxygen species (ROS) through various mechanisms, including hydrogen atom transfer (HAT) and single electron transfer (SET).[1][2] The assays described herein cover both mechanisms to provide a comprehensive antioxidant profile for this compound. Flavonoids, a class of natural compounds known for their antioxidant effects, often act by scavenging free radicals and chelating metal ions that catalyze oxidation.[3][4][5] Understanding the performance of this compound in these assays can provide insights into its potential mechanisms of action.

Key Experimental Assays for Antioxidant Capacity

A battery of tests is recommended to obtain a complete profile of the antioxidant activity of this compound. The following assays are widely accepted in the scientific community for their reliability and relevance.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a simple and widely used method to assess the free radical scavenging ability of a compound.[6][7] The stable DPPH radical has a deep purple color, which fades to yellow upon reduction by an antioxidant.[8][9] The degree of discoloration is proportional to the scavenging potential of the antioxidant.[10]

Experimental Protocol:

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark bottle at 4°C.[11]

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

-

Prepare a series of dilutions of this compound (e.g., 10, 25, 50, 100, 200 µg/mL).

-

Ascorbic acid or Trolox can be used as a positive control.[11]

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of each this compound dilution.

-

Add 100 µL of the DPPH solution to each well.

-

For the control well, add 100 µL of the solvent instead of the sample.

-

Incubate the plate in the dark at room temperature for 30 minutes.[9][10]

-

Measure the absorbance at 517 nm using a microplate reader.[7][8]

-

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:

-

A_control is the absorbance of the control (DPPH solution without sample).

-

A_sample is the absorbance of the sample with DPPH solution.[9]

The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, can be determined by plotting the percentage of inhibition against the concentration of this compound.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[12] This assay is applicable to both hydrophilic and lipophilic compounds.[13] The blue-green ABTS•+ is generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the radical cation is reduced, leading to a loss of color.[14][15]

Experimental Protocol:

-

Reagent Preparation:

-

Prepare a 7 mM aqueous solution of ABTS.

-

Prepare a 2.45 mM aqueous solution of potassium persulfate.

-

To generate the ABTS•+ stock solution, mix the ABTS and potassium persulfate solutions in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[13][16]

-

Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[14][15]

-

Prepare a stock solution and serial dilutions of this compound. Trolox is commonly used as a standard.[16]

-

-

Assay Procedure:

-

In a 96-well microplate, add 10 µL of each this compound dilution.

-

Add 190 µL of the diluted ABTS•+ solution to each well.

-

Incubate the plate at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm.[14]

-

-

Calculation of Scavenging Activity: The percentage of inhibition is calculated as: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:

-

A_control is the absorbance of the control (ABTS•+ solution without sample).

-

A_sample is the absorbance of the sample with ABTS•+ solution.

The results can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

-

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[17][18] The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine (TPTZ) complex, which has a maximum absorbance at 593 nm.[19][20] The intensity of the color is directly proportional to the reducing power of the sample.[21]

Experimental Protocol:

-

Reagent Preparation:

-

Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and add 16 mL of glacial acetic acid in 1 L of distilled water.[19]

-

TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl.[19]

-

Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of distilled water.[19]

-

FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the solution to 37°C before use.[19][20]

-

Prepare a stock solution and serial dilutions of this compound. A ferrous sulfate (FeSO₄) solution is used to create a standard curve.[17]

-

-

Assay Procedure:

-

Calculation of Reducing Power: The antioxidant capacity of this compound is determined from a standard curve of FeSO₄ and expressed as Fe²⁺ equivalents (µM).

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.[22][23] The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by the area under the fluorescence decay curve (AUC).[24]

Experimental Protocol:

-

Reagent Preparation:

-

Fluorescein Solution: Prepare a working solution of fluorescein in 75 mM phosphate buffer (pH 7.4).

-

AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) Solution: Prepare a fresh solution of AAPH in 75 mM phosphate buffer (pH 7.4).[23]

-

Prepare a stock solution and serial dilutions of this compound. Trolox is used as the standard.[25]

-

-

Assay Procedure:

-

In a black 96-well microplate, add 25 µL of each this compound dilution.

-

Add 150 µL of the fluorescein working solution to each well.

-

Initiate the reaction by adding 25 µL of the AAPH solution to each well.

-

Immediately begin recording the fluorescence every minute for at least 60 minutes using a fluorescence plate reader with an excitation wavelength of 485 nm and an emission wavelength of 528 nm.[23][26]

-

-

Calculation of ORAC Value:

-

Calculate the area under the curve (AUC) for the blank, standards, and samples.

-

Calculate the net AUC by subtracting the AUC of the blank from the AUC of the sample or standard.

-

Plot the net AUC of the Trolox standards against their concentrations to create a standard curve.

-

The ORAC value of this compound is expressed as Trolox equivalents (µM).[24]

-

Data Presentation

The quantitative data from the antioxidant assays for this compound should be summarized for clear comparison.

Table 1: Summary of Antioxidant Capacity of this compound

| Assay | Parameter | Result for this compound | Positive Control (e.g., Trolox) |

| DPPH Assay | IC50 (µg/mL) | Insert Value | Insert Value |

| ABTS Assay | TEAC (µM Trolox Eq/mg) | Insert Value | Insert Value |

| FRAP Assay | Fe²⁺ Equivalents (µM/mg) | Insert Value | Insert Value |

| ORAC Assay | ORAC Value (µM Trolox Eq/mg) | Insert Value | Insert Value |

Visualizations

Antioxidant Mechanism of Action

Antioxidants can neutralize free radicals through two primary mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). Flavonoids, for example, can exhibit both mechanisms.[5]

References

- 1. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Important Flavonoids and Their Role as a Therapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Flavonoids: Antioxidant Powerhouses and Their Role in Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Flavonoids: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Comparative assessment on in vitro antioxidant activities of ethanol extracts of Averrhoa bilimbi, Gymnema sylvestre and Capsicum frutescens - PMC [pmc.ncbi.nlm.nih.gov]

- 11. iomcworld.com [iomcworld.com]

- 12. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 13. researchgate.net [researchgate.net]

- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 15. cosmobiousa.com [cosmobiousa.com]

- 16. file.elabscience.com [file.elabscience.com]

- 17. assaygenie.com [assaygenie.com]

- 18. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 19. researchgate.net [researchgate.net]

- 20. file.elabscience.com [file.elabscience.com]

- 21. Antioxidant Activity and Phenolic and Flavonoid Contents of the Extract and Subfractions of Euphorbia splendida Mobayen - PMC [pmc.ncbi.nlm.nih.gov]

- 22. A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices - PMC [pmc.ncbi.nlm.nih.gov]

- 23. agilent.com [agilent.com]

- 24. researchgate.net [researchgate.net]

- 25. kamiyabiomedical.com [kamiyabiomedical.com]

- 26. cdn.gbiosciences.com [cdn.gbiosciences.com]

Application Notes and Protocols for Evaluating Farobin A Against Streptococcus mutans

For Researchers, Scientists, and Drug Development Professionals

Abstract

Streptococcus mutans is a primary etiological agent of dental caries, primarily due to its ability to form robust biofilms (dental plaque) and produce acid that demineralizes tooth enamel.[1][2] The development of novel antimicrobial agents that can inhibit the growth of S. mutans and disrupt its biofilm formation is a critical area of research in oral healthcare. This document provides detailed application notes and protocols for evaluating the efficacy of Farobin A, a novel compound, against Streptococcus mutans. The protocols outlined herein describe methods to determine the minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and the inhibitory effect on biofilm formation.

Introduction

Streptococcus mutans possesses several virulence factors that contribute to its cariogenic potential. These include the production of glucosyltransferases (Gtfs), which synthesize extracellular polysaccharides (EPS) from sucrose.[1][3] This EPS matrix is a key component of the biofilm, facilitating bacterial adhesion and creating a protective barrier.[1] Furthermore, S. mutans is highly acidogenic and aciduric, meaning it produces large amounts of lactic acid from carbohydrate metabolism and can tolerate acidic environments.[2]

This compound is a promising new molecule for investigation as an anti-caries agent. These application notes provide a framework for the systematic evaluation of this compound's antimicrobial and anti-biofilm properties against S. mutans.

Data Presentation

Table 1: Antimicrobial Activity of this compound against Streptococcus mutans

| Compound | MIC (µg/mL) | MBC (µg/mL) |

| This compound | [Insert Data] | [Insert Data] |

| Chlorhexidine (Positive Control) | [Insert Data] | [Insert Data] |

Table 2: Inhibition of Streptococcus mutans Biofilm Formation by this compound

| Compound | Concentration (µg/mL) | Biofilm Inhibition (%) |

| This compound | [Insert Sub-MIC Value 1] | [Insert Data] |

| [Insert Sub-MIC Value 2] | [Insert Data] | |

| [Insert Sub-MIC Value 3] | [Insert Data] | |

| Chlorhexidine (Positive Control) | [Insert Sub-MIC Value] | [Insert Data] |

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol utilizes the broth microdilution method to determine the lowest concentration of this compound that inhibits the visible growth of S. mutans.[4]

Materials:

-

Streptococcus mutans strain (e.g., ATCC 25175)

-

Brain Heart Infusion (BHI) broth

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

Chlorhexidine (positive control)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Anaerobic incubator (5% CO₂, 10% H₂, 85% N₂)

Procedure:

-

Inoculum Preparation: Culture S. mutans overnight in BHI broth at 37°C in an anaerobic chamber. Dilute the overnight culture in fresh BHI broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[5][6]

-

Serial Dilution: Prepare serial two-fold dilutions of this compound in BHI broth in a 96-well plate. The final volume in each well should be 100 µL. Also, prepare wells with a vehicle control (solvent used to dissolve this compound) and a positive control (Chlorhexidine).

-

Inoculation: Add 100 µL of the prepared S. mutans inoculum to each well, bringing the final volume to 200 µL.

-

Incubation: Incubate the microtiter plate at 37°C for 24 hours in an anaerobic chamber.

-

MIC Determination: After incubation, determine the MIC by visually inspecting for the lowest concentration of this compound that shows no visible turbidity. The MIC can also be determined by measuring the optical density (OD) at 600 nm.[7] The MIC is the lowest concentration that inhibits bacterial growth.[4]

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This protocol is a continuation of the MIC assay and determines the lowest concentration of this compound that kills 99.9% of the initial bacterial inoculum.

Materials:

-

BHI agar plates

-

Sterile micro-pipettes

-

Spreader

Procedure:

-

Subculturing: Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth in the MIC assay.

-

Plating: Spot-plate the aliquot onto a BHI agar plate.

-

Incubation: Incubate the agar plates at 37°C for 48 hours in an anaerobic chamber.

-

MBC Determination: The MBC is the lowest concentration of this compound that results in no colony formation on the BHI agar plate.